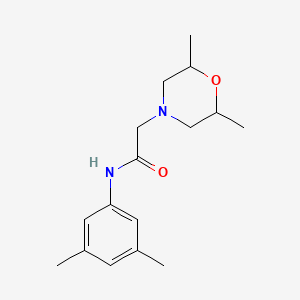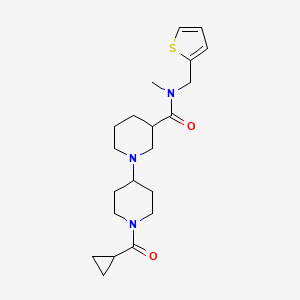
2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment.
Mechanism of Action
The exact mechanism of action of 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide is not fully understood. It is believed to work by activating the immune system and inducing tumor necrosis factor-alpha (TNF-alpha) production. TNF-alpha is a cytokine that plays a key role in the body's immune response to cancer cells.
Biochemical and Physiological Effects:
2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase vascular permeability, leading to increased blood flow to tumors. This increased blood flow can enhance the delivery of chemotherapy drugs to the tumor. 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide is its ability to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. This makes it a promising candidate for combination therapy. However, 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide has also been shown to have limitations in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in vivo. It has also been shown to have a short half-life, which can limit its effectiveness.
Future Directions
There are a number of future directions for 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide research. One area of interest is the development of new formulations that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide treatment. Finally, there is interest in exploring the potential use of 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide in combination with other immunotherapies, such as checkpoint inhibitors, to enhance the immune response to cancer cells.
Synthesis Methods
2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide can be synthesized through a multistep process starting from 3,5-dimethylphenylacetic acid. The first step involves the conversion of the acid to an acid chloride, which is then reacted with 2,6-dimethylmorpholine to form the corresponding amide. This amide is then treated with acetic anhydride to form 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide.
Scientific Research Applications
2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, prostate, and colon cancer. 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide has also been shown to enhance the effectiveness of radiation therapy and chemotherapy in preclinical studies.
properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-5-12(2)7-15(6-11)17-16(19)10-18-8-13(3)20-14(4)9-18/h5-7,13-14H,8-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXFUTSSWGVBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B5314061.png)
![N-{2-[(4-ethylphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5314077.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B5314078.png)
![2-(4-ethyl-1-piperazinyl)-3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314085.png)
![2,3,6,7,8,9-hexahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine](/img/structure/B5314089.png)
![1-(4-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5314096.png)

![N-allyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5314114.png)
![4-hydroxy-1-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B5314127.png)
![4-{[4-hydroxy-5-oxo-2-phenyl-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5314133.png)

![N-[(2-phenoxypyridin-3-yl)methyl]-3-(1H-tetrazol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B5314143.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5314144.png)
![methyl 2-[5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5314145.png)